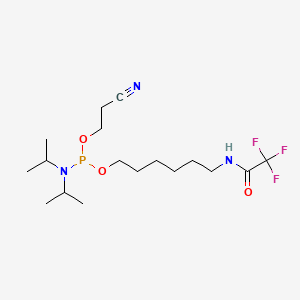

TFA-Hexylaminolinker Phosphoramidite

Beschreibung

Significance of Modified Oligonucleotides in Contemporary Research

Modified oligonucleotides, which are synthetic nucleic acid sequences with deliberate chemical alterations, are fundamental tools in modern molecular biology and biotechnology. nih.gov These modifications, which can be introduced at the ends or within the oligonucleotide chain, bestow novel properties not present in natural DNA or RNA. nih.gov The strategic incorporation of chemical groups can significantly enhance the therapeutic potential of oligonucleotides by improving their stability against enzymatic degradation, increasing their binding affinity to target sequences, and facilitating their uptake into cells. nih.govmdpi.com

Beyond their therapeutic applications, modified oligonucleotides are indispensable in a wide range of research settings. researchgate.net They are crucial components of diagnostic probes used in techniques like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR). The attachment of fluorescent dyes and other reporter molecules enables the development of highly sensitive and specific diagnostic assays. amerigoscientific.com Furthermore, the ability to introduce specific functionalities allows for the creation of complex nucleic acid-based nanostructures and biosensors, advancing the fields of diagnostics and materials science. mdpi.com

Role of Functionalized Phosphoramidites in Oligonucleotide Synthesis

The creation of modified oligonucleotides is primarily achieved through automated solid-phase phosphoramidite (B1245037) chemistry. twistbioscience.com This technique involves the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support. Functionalized phosphoramidites are specialized monomers that carry the desired chemical modification, which is protected by a temporary chemical group. bohrium.com These reagents are essential for the site-specific incorporation of non-standard functionalities into the oligonucleotide during synthesis. bohrium.com

Academic Research Trajectory of TFA-Hexylaminolinker Phosphoramidite

This compound is a key reagent used to introduce a primary amino group at the 5'-terminus of a synthetic oligonucleotide. thermofisher.com The trifluoroacetyl (TFA) group protects the primary amine during the synthesis process and is readily removed during the standard deprotection step with ammonium (B1175870) hydroxide (B78521), yielding a free and reactive primary amine. thermofisher.combiosearchtech.com

The development of amino-linker phosphoramidites represented a significant step forward, enabling the straightforward post-synthetic attachment of a wide variety of molecules to oligonucleotides, such as peptides, proteins, and fluorescent dyes. The six-carbon hexyl linker provides a spacer arm that reduces steric hindrance between the oligonucleotide and the molecule being attached, which is important for preserving the biological activity of both components. biosearchtech.com This linker has proven valuable in the creation of diagnostic probes, the assembly of DNA-protein conjugates, and the attachment of oligonucleotides to solid surfaces for microarray applications. biosearchtech.com The use of the TFA protecting group offers a reliable method for introducing a reactive primary amine that can then be used for labeling with amine-reactive dyes or for other conjugation chemistries. biosearchtech.com

Chemical Compound Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| This compound | C17H31F3N3O3P | 413.42 | 133975-85-6 |

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31F3N3O3P/c1-14(2)23(15(3)4)27(26-13-9-10-21)25-12-8-6-5-7-11-22-16(24)17(18,19)20/h14-15H,5-9,11-13H2,1-4H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMKTKILBQHSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C(F)(F)F)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31F3N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tfa Hexylaminolinker Phosphoramidite Integration

Phosphoramidite (B1245037) Chemistry Principles and Adaptations for TFA-Hexylaminolinker

The synthesis of oligonucleotides containing a TFA-Hexylaminolinker is achieved through the well-established phosphoramidite method, which is conducted on a solid support. ug.edu.pl This method, known for its high efficiency and amenability to automation, involves a four-step cycle that is repeated for each nucleotide or modifier added to the growing chain.

Solid-phase oligonucleotide synthesis is the standard method for the chemical synthesis of nucleic acids. The process begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG). researchgate.net The synthesis then proceeds in the 3' to 5' direction through a repeated cycle of four chemical reactions:

Deblocking (Detritylation): The cycle starts with the removal of the 5'-hydroxyl protecting group, most commonly a dimethoxytrityl (DMT) group, from the support-bound nucleoside. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. tcichemicals.com This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Coupling: The next building block, a nucleoside phosphoramidite (or in this case, TFA-Hexylaminolinker Phosphoramidite), is activated and added to the deprotected 5'-hydroxyl group. This reaction forms a phosphite (B83602) triester linkage.

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, such as iodine in the presence of water and a weak base.

This four-step cycle is repeated until the desired oligonucleotide sequence, including the TFA-Hexylaminolinker, is assembled.

The critical coupling step in phosphoramidite chemistry requires an activator, which is a weak acid that protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and activating the phosphorus atom for nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. researchgate.net

Common activators include tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), as well as imidazole (B134444) derivatives like 4,5-dicyanoimidazole (B129182) (DCI). tcichemicals.com The choice of activator can influence the coupling kinetics and efficiency. More acidic activators generally lead to faster coupling rates. However, excessive acidity can cause premature removal of the 5'-DMT protecting group, leading to unwanted side reactions like the insertion of multiple units. tcichemicals.com

While specific kinetic data for the coupling of this compound with various activators is not extensively published, the general principles of phosphoramidite activation apply. DCI, for instance, has been shown to be a highly effective activator, providing rapid coupling times with minimal side reactions due to its favorable pKa and nucleophilicity. The coupling efficiency of phosphoramidites is typically very high, often exceeding 99%.

Table 1: Common Activators in Phosphoramidite Chemistry

| Activator | Abbreviation | Typical Concentration | Key Characteristics |

|---|---|---|---|

| 1H-Tetrazole | - | 0.45 M | Standard, widely used activator. |

| 5-Ethylthio-1H-tetrazole | ETT | 0.25 M | More acidic than tetrazole, leading to faster coupling. |

| 4,5-Dicyanoimidazole | DCI | 0.12 M | Highly efficient, less acidic than tetrazole, and very soluble in acetonitrile. |

A significant challenge in automated oligonucleotide synthesis is the limited stability of phosphoramidite reagents in solution, which can degrade over time when stored on the synthesizer at ambient temperatures. chemie-brunschwig.ch This has led to the development of on-demand flow synthesis systems. chemie-brunschwig.ch In this approach, the phosphoramidite, including specialty reagents like this compound, is synthesized in a flow reactor immediately before it is needed for the coupling step. This method offers several advantages, including the use of fresh, high-purity reagents for every coupling, reduced waste, and the ability to synthesize unstable or sterically hindered phosphoramidites that are difficult to prepare and store conventionally. chemie-brunschwig.ch

Protecting Group Strategies and Deprotection Protocols Relevant to TFA-Hexylaminolinker

Protecting groups are essential in oligonucleotide synthesis to prevent unwanted side reactions at reactive sites on the nucleobases, the phosphate backbone, and the sugar moieties. glenresearch.com The selection of a protecting group strategy is critical for the successful synthesis and purification of the final oligonucleotide.

The this compound utilizes a trifluoroacetyl (TFA) group to protect the primary amine of the hexylamino linker. nih.gov The TFA group is a base-labile protecting group, which is advantageous as it can be removed during the final deprotection step of the oligonucleotide, typically using aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). nih.govnih.gov This simplifies the workflow as no separate deprotection step is required for the amino-linker. nih.gov

The cleavage of the TFA group proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions (e.g., with ammonium (B1175870) hydroxide), the hydroxide (B78521) ion or ammonia molecule acts as a nucleophile and attacks the carbonyl carbon of the trifluoroacetyl group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the free amine and trifluoroacetate (B77799) or trifluoroacetamide (B147638) as a byproduct. The high electronegativity of the three fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating the nucleophilic attack and ensuring efficient cleavage under standard oligonucleotide deprotection conditions.

The choice of protecting group for an amino-linker phosphoramidite depends on the desired workflow, particularly the purification strategy for the final oligonucleotide. Besides TFA, other commonly used protecting groups for amino-modifiers include monomethoxytrityl (MMT) and fluorenylmethyloxycarbonyl (Fmoc). nih.gov

Trifluoroacetyl (TFA): As discussed, the TFA group is base-labile and is removed during the final cleavage and deprotection step. This is ideal when purification of the amino-modified oligonucleotide prior to conjugation is not necessary. nih.gov

Monomethoxytrityl (MMT): The MMT group is acid-labile, similar to the DMT group used for 5'-hydroxyl protection. nih.gov Its key advantage is that it remains on the amino-linker during basic deprotection, allowing for "trityl-on" purification of the full-length oligonucleotide by reverse-phase HPLC or cartridge purification. nih.gov The MMT group is then removed with a mild acid treatment post-purification. nih.gov However, the MMT group can be somewhat labile and may partially cleave under conditions used to remove the DMT group during synthesis. nih.gov

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is also base-labile but is cleaved under milder basic conditions (e.g., with piperidine) than those required for oligonucleotide deprotection. This orthogonality allows for the deprotection of the amine while the oligonucleotide is still on the solid support, enabling on-column conjugation with labels that are not stable to the final deprotection conditions.

Table 2: Comparison of Amino Protecting Groups for Linker Phosphoramidites

| Protecting Group | Cleavage Condition | Key Advantage | Main Consideration |

|---|---|---|---|

| Trifluoroacetyl (TFA) | Basic (e.g., NH₄OH, AMA) | Single-step deprotection with oligonucleotide. nih.gov | Not suitable for "trityl-on" purification. |

| Monomethoxytrityl (MMT) | Acidic (e.g., aqueous acetic acid) | Enables "trityl-on" purification of the oligonucleotide. nih.gov | Can be partially labile during synthesis; requires a separate deprotection step. nih.gov |

Integration into Automated Oligonucleotide Synthesis Platforms

The integration of modified phosphoramidites, such as this compound, into automated oligonucleotide synthesis platforms is a critical aspect of modern nucleic acid chemistry. This process allows for the precise, site-specific introduction of functional groups that are essential for a wide range of applications, from diagnostics to therapeutics. The success of this integration hinges on a thorough understanding of standard synthesis protocols, the unique challenges posed by modified monomers, and the strategies to optimize their incorporation.

Standard Protocols for Phosphoramidite Coupling in Oligonucleotide Synthesis

Automated solid-phase oligonucleotide synthesis using the phosphoramidite method is a cyclical process that sequentially adds nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG). Each cycle consists of four primary steps:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the solid-support-bound oligonucleotide. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site of the subsequent coupling reaction. The vibrant orange color of the cleaved DMT cation provides a real-time method for monitoring the efficiency of each synthesis cycle.

Coupling: In this step, the next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage, extending the oligonucleotide by one base. The coupling reaction is highly efficient, typically exceeding 99% for standard nucleoside phosphoramidites, and is carried out in an excess of the phosphoramidite and activator to drive the reaction to completion.

Capping: To prevent the formation of deletion mutants (oligonucleotides missing one or more bases), any unreacted 5'-hydroxyl groups are "capped" in this step. This is achieved by acetylation using a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI). This capping step ensures that only the full-length oligonucleotides are available for subsequent coupling cycles.

Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

| Step | Purpose | Typical Reagents | Key Considerations |

|---|---|---|---|

| Deblocking (Detritylation) | Removal of the 5'-DMT protecting group to expose a free 5'-hydroxyl group. | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM). | Complete removal of the DMT group is crucial for high coupling efficiency. |

| Coupling | Formation of a phosphite triester linkage between the growing oligonucleotide and the incoming phosphoramidite. | Phosphoramidite monomer and an activator (e.g., 1H-tetrazole, ETT) in Acetonitrile. | Anhydrous conditions are essential to prevent side reactions. |

| Capping | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. | Acetic anhydride and N-methylimidazole (NMI). | Ensures high purity of the final oligonucleotide product. |

| Oxidation | Conversion of the unstable phosphite triester to a stable phosphate triester. | Iodine in a mixture of THF, water, and pyridine. | Stabilizes the newly formed internucleotide linkage. |

Challenges and Optimization Strategies for Coupling Efficiency of Modified Phosphoramidites

The incorporation of modified phosphoramidites, such as this compound, can present challenges not typically encountered with standard nucleoside phosphoramidites. These challenges primarily stem from the steric bulk and altered reactivity of the modifying group.

Challenges:

Steric Hindrance: The hexylamino linker and its trifluoroacetyl (TFA) protecting group are significantly bulkier than the exocyclic amine protecting groups on standard nucleobases. This steric bulk can hinder the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, leading to lower coupling efficiencies.

Reduced Reactivity: The electronic properties of the modifying group can sometimes influence the reactivity of the phosphoramidite, potentially slowing down the coupling reaction.

Aggregation: Some modified phosphoramidites may have a tendency to aggregate in solution, reducing their effective concentration and, consequently, the coupling efficiency.

Side Reactions: The unique functional groups present in modified phosphoramidites may be susceptible to side reactions under standard synthesis conditions, leading to the formation of impurities.

Optimization Strategies:

To overcome these challenges and ensure high coupling efficiency, several strategies can be employed:

Extended Coupling Times: One of the most common and effective strategies is to increase the coupling time for the modified phosphoramidite. This provides more time for the sterically hindered molecules to react, thereby improving the yield. While standard phosphoramidites may couple in under a minute, modified phosphoramidites often require coupling times of 5 to 15 minutes.

Use of Stronger Activators: While 1H-tetrazole is a standard activator, more potent activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) can enhance the rate of coupling for sterically demanding phosphoramidites.

Increased Reagent Concentration: Increasing the concentration of the modified phosphoramidite and/or the activator can also help to drive the coupling reaction forward and improve efficiency.

Alternative Protecting Groups: For the amino linker, alternative protecting groups to TFA that are more labile or less bulky might be considered, depending on the specific application and post-synthesis chemistry.

| Strategy | Rationale | Typical Implementation |

|---|---|---|

| Extended Coupling Time | Allows more time for sterically hindered phosphoramidites to react. | Increase coupling time from the standard 1-2 minutes to 5-15 minutes. |

| Stronger Activators | Enhances the rate of the coupling reaction. | Use ETT or DCI instead of 1H-tetrazole. |

| Increased Reagent Concentration | Drives the reaction equilibrium towards product formation. | Increase the concentration of the phosphoramidite and/or activator. |

| Double Coupling | Maximizes the number of coupled sites. | Repeat the coupling step before capping and oxidation. |

Positional Incorporation: 5'-, 3'-, and Internal Modifications utilizing Linker Phosphoramidites

This compound and similar amino-linker phosphoramidites are versatile reagents that can be used to introduce a primary amine at various positions within an oligonucleotide sequence, enabling a wide range of post-synthetic modifications.

5'-Modification:

The most straightforward application of this compound is for the introduction of a primary amine at the 5'-terminus of an oligonucleotide. aatbio.comglenresearch.com This is achieved by performing the final coupling cycle of the synthesis with the this compound instead of a standard nucleoside phosphoramidite. creative-biolabs.com The TFA protecting group is then removed during the standard cleavage and deprotection step with aqueous ammonia, yielding a 5'-amino-modified oligonucleotide. biosearchtech.com This 5'-amino group is readily available for conjugation with a variety of molecules, such as fluorescent dyes, biotin (B1667282), or proteins. idtdna.com

3'-Modification:

Introducing a primary amine at the 3'-terminus of an oligonucleotide requires a different approach. Instead of using a phosphoramidite, a solid support (CPG) that is pre-derivatized with the amino linker is used. cambio.co.uk For example, a 3'-Amino-Modifier C6 CPG would be used as the starting material for the synthesis. The first nucleoside phosphoramidite is then coupled to the amino linker on the solid support, and the synthesis proceeds in the 3' to 5' direction as usual. After cleavage and deprotection, the resulting oligonucleotide will have a free primary amine at its 3'-end.

Internal Modification:

To introduce a primary amine at an internal position within the oligonucleotide, a nucleoside phosphoramidite that has been modified with the amino linker is required. For instance, an Amino-Modifier C6-dC or Amino-Modifier C6-dT phosphoramidite can be used. biosearchtech.comaatbio.com These reagents consist of a deoxycytidine or deoxythymidine base, respectively, with the TFA-protected hexylamino linker attached to the nucleobase. This modified phosphoramidite is then incorporated at the desired position in the sequence during the automated synthesis. The TFA protecting group is subsequently removed during the standard deprotection procedure, leaving an internal primary amine that can be used for post-synthetic labeling. It is important to note that the presence of such a modification can sometimes slightly destabilize the DNA duplex. biosearchtech.com

| Position | Method of Incorporation | Reagent |

|---|---|---|

| 5'-Terminus | Final coupling step in the synthesis. | This compound. glenresearch.com |

| 3'-Terminus | Use of a pre-derivatized solid support. | 3'-Amino-Modifier C6 CPG. |

| Internal | Incorporation of a modified nucleoside phosphoramidite. | Amino-Modifier C6-dC or C6-dT Phosphoramidite. biosearchtech.com |

Advanced Applications of Tfa Hexylaminolinker Phosphoramidite in Bioconjugation and Functionalization

Strategies for Introducing Primary Amine Functionality via TFA-Hexylaminolinker Phosphoramidite (B1245037)

The primary strategy for incorporating a primary amine into an oligonucleotide using TFA-Hexylaminolinker Phosphoramidite involves its use as a phosphoramidite monomer in automated solid-phase DNA/RNA synthesis. glenresearch.com This method allows for the precise placement of the amino group, most commonly at the 5'-terminus of the oligonucleotide. biosearchtech.com The hexyl linker provides a six-carbon spacer arm, which distances the reactive amine from the oligonucleotide backbone, minimizing steric hindrance for subsequent conjugation reactions. idtdna.com

The synthesis cycle follows the standard phosphoramidite chemistry. The this compound is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. The trifluoroacetyl (TFA) group protecting the primary amine is stable to the acidic conditions used for detritylation during the synthesis cycles but is readily cleaved under the basic conditions of the final deprotection step (e.g., using ammonia (B1221849) or methylamine), yielding a free primary amine. glenresearch.comglenresearch.com This approach is highly efficient and compatible with a wide range of oligonucleotide modifications.

An alternative strategy involves the use of an amino-modifier CPG (Controlled Pore Glass) solid support to introduce the primary amine at the 3'-terminus of the oligonucleotide. While this compound is primarily used for 5' modification, similar protected amine functionalities are utilized in these 3'-modification strategies. idtdna.com

Covalent Conjugation of Oligonucleotides with Diverse Biomolecules and Probes

The introduction of a primary amine via this compound opens up a vast landscape of possibilities for post-synthetic modification. The nucleophilic nature of the primary amine allows for efficient covalent bond formation with a variety of electrophilic functional groups. A common reaction is the formation of a stable amide bond with N-hydroxysuccinimide (NHS) esters. biosearchtech.combiosyn.com

Fluorescent Dyes and Spectroscopic Reporter Molecules

Amino-modified oligonucleotides are routinely labeled with fluorescent dyes for a multitude of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and real-time PCR. biosyn.comthermofisher.com The primary amine reacts with amine-reactive derivatives of fluorophores, such as NHS esters or isothiocyanates, to form stable covalent linkages. glenresearch.comnih.gov This post-synthetic labeling approach offers flexibility in the choice of the fluorescent dye and is often necessary for dyes that are not stable to the conditions of oligonucleotide synthesis. biosyn.com

Table 1: Examples of Fluorescent Dyes for Labeling Amino-Modified Oligonucleotides

| Fluorescent Dye | Reactive Group | Excitation (nm) | Emission (nm) |

|---|---|---|---|

| Fluorescein | Isothiocyanate (FITC) | ~494 | ~518 |

| Tetramethylrhodamine | NHS Ester (TAMRA-NHS) | ~555 | ~580 |

| Cyanine 3 (Cy3) | NHS Ester | ~550 | ~570 |

| Cyanine 5 (Cy5) | NHS Ester | ~649 | ~670 |

| Alexa Fluor 488 | NHS Ester | ~495 | ~519 |

Biotinylation and Other Affinity Tagging Strategies

Biotin (B1667282) is a widely used affinity tag due to its exceptionally strong and specific interaction with streptavidin and avidin. mdpi.com Amino-modified oligonucleotides can be easily biotinylated by reaction with an NHS-ester derivative of biotin. glenresearch.com This creates a powerful tool for the purification, immobilization, and detection of nucleic acids. idtdna.com Biotinylated oligonucleotides are extensively used in applications such as affinity chromatography, surface immobilization on streptavidin-coated surfaces for microarrays, and in various pull-down assays. biosearchtech.com A disulfide-containing linker can be incorporated between the oligonucleotide and biotin to allow for cleavable biotinylation, enabling the release of the oligonucleotide after capture. nih.gov

Conjugation with Peptides and Proteins for Biomacromolecular Constructs

The conjugation of oligonucleotides to peptides and proteins creates hybrid molecules with novel properties, combining the specific recognition capabilities of nucleic acids with the diverse functions of peptides and proteins. altabioscience.com The primary amine introduced by the this compound serves as a key reactive site for this conjugation. acs.org

Peptide-oligonucleotide conjugates (POCs) are synthesized for various purposes, including enhancing cellular uptake of therapeutic oligonucleotides by conjugation to cell-penetrating peptides (CPPs). nih.gov The conjugation chemistry often involves the reaction of the amino-modified oligonucleotide with an activated carboxyl group on the peptide to form an amide bond. nih.gov Alternatively, heterobifunctional linkers, such as Sulfo-SMCC, can be used to connect the amino group of the oligonucleotide to a thiol group on a cysteine residue in the peptide or protein. nih.gov

Integration with Nanomaterials for Hybrid Systems

Amino-modified oligonucleotides are crucial for the functionalization of various nanomaterials, including gold nanoparticles (AuNPs) and carbon nanotubes. nih.govnih.gov The primary amine can be used to form covalent or non-covalent linkages with the surface of these materials. For instance, the amine can react with carboxyl groups on the surface of functionalized nanomaterials through carbodiimide-mediated coupling. nih.gov

These oligonucleotide-nanomaterial conjugates are being explored for applications in biosensing, targeted drug delivery, and the assembly of complex nanostructures. njit.eduresearchgate.net The DNA sequence provides a programmable recognition element, while the nanomaterial offers unique optical, electronic, or magnetic properties.

Orthogonal Functionalization Strategies in Oligonucleotide Modification

Orthogonal functionalization refers to the ability to selectively modify one functional group in the presence of others that are protected. bham.ac.uk The use of this compound is an integral part of such strategies in oligonucleotide synthesis. The TFA group is base-labile, which makes it orthogonal to acid-labile protecting groups like the dimethoxytrityl (DMTr) group used to protect the 5'-hydroxyl during synthesis, and to other protecting groups that may be removed under different conditions. umich.eduumich.edu

For example, an oligonucleotide can be synthesized with a 5'-amino modification (protected with TFA) and an internal modification containing a functional group protected by an acid-labile or photolabile group. The TFA group can be selectively removed with base to allow for conjugation at the 5'-amine, while the other protected group remains intact. Subsequently, the second protecting group can be removed under its specific deprotection conditions to allow for a second, different modification at the internal position. This approach enables the creation of multifunctional oligonucleotides with precisely controlled architectures for advanced applications.

Multi-Conjugation Approaches Utilizing TFA-Hexylaminolinker and Complementary Chemical Linkers

The functionalization of oligonucleotides with multiple distinct molecules is a powerful strategy for developing advanced diagnostic probes, therapeutic agents, and tools for molecular biology research. The TFA-Hexylaminolinker, by providing a primary amine, can be used in concert with other chemical linkers that offer orthogonal reactivity. This allows for the site-specific attachment of different moieties to the same oligonucleotide.

A prominent strategy for multi-conjugation involves the combination of amine-reactive chemistry with "click chemistry". nih.gov This approach utilizes a phosphoramidite containing a TFA-protected amine alongside a second phosphoramidite bearing a different reactive group, such as an alkyne. The TFA-protected amino group can be deprotected to yield a primary amine, which can then be reacted with N-hydroxysuccinimide (NHS) esters of various molecules. The alkyne group, on the other hand, can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified molecules. nih.gov The orthogonality of these two reaction schemes ensures that the desired molecules are attached at their intended positions without cross-reactivity.

Recent research has demonstrated the synthesis of novel alkyne- and amino-functionalized linker phosphoramidites that can be incorporated into oligonucleotides during solid-phase synthesis. nih.gov This allows for the creation of oligonucleotides with multiple, orthogonally reactive sites. For example, an oligonucleotide can be synthesized with both an alkyne linker and an Fmoc-protected amino linker. nih.gov The Fmoc group can be selectively removed on the solid support, allowing for the attachment of one molecule via amide bond formation. Subsequently, the oligonucleotide can be subjected to a CuAAC reaction to attach a second molecule to the alkyne handle. nih.gov This methodology has been successfully employed to synthesize oligonucleotide conjugates with small molecules, peptides, and fatty acids. nih.govacs.org

The versatility of this approach is highlighted in the preparation of multi-functionalized oligonucleotides for targeted drug delivery and advanced diagnostics. The ability to attach both a targeting ligand (e.g., a peptide) and a therapeutic or imaging agent to the same oligonucleotide opens up new possibilities for creating highly specific and effective nucleic acid-based tools.

| Orthogonal Linker Combination | Conjugated Molecules | Application | Reference |

|---|---|---|---|

| Amino-Linker (Amide Bond Formation) + Alkyne-Linker (CuAAC) | Peptide (MIF-1) and Palmitic Acid | Multi-functionalized therapeutic oligonucleotide | nih.govacs.org |

| Amino-Linker (Amide Bond Formation) + Thiol-Linker (Maleimide Chemistry) | Fluorescent Dye and Biotin | Dual-labeled probe for fluorescence detection and affinity capture | nih.gov |

| Amino-Linker on Thymine + Alkyne-Linker on Thymine | Thiazole Orange and Reporter Dye | Fluorogenic combination probe for DNA/RNA detection |

Role as a Spacer Arm in Advanced Oligonucleotide Architectures

The introduction of bulky molecules directly to a nucleotide base or the phosphate (B84403) backbone can lead to steric hindrance, which may disrupt the local helical structure of the DNA or RNA and interfere with its ability to hybridize to a complementary strand. researchgate.netnih.govnih.gov The hexylaminolinker acts as a tether, moving the attached molecule away from the core of the duplex, thereby minimizing these disruptive interactions. gencefebio.com

Research has shown that the length of the spacer arm is a critical factor in mitigating steric hindrance, particularly in applications involving surface-immobilized oligonucleotides, such as in microarrays. researchgate.netnih.govnih.gov Studies have demonstrated that increasing the spacer length can significantly enhance hybridization efficiency. researchgate.netnih.govnih.gov An optimal spacer length of at least 40 atoms has been reported to increase the yield of hybridization by up to 150-fold in certain systems. researchgate.netnih.govnih.gov This is attributed to the increased flexibility and accessibility of the oligonucleotide, allowing it to adopt a more favorable conformation for binding to its target. gencefebio.com

The flexibility of the alkyl chain of the hexylaminolinker can also influence the conformational dynamics of the oligonucleotide. gencefebio.com While providing the necessary distance, the inherent flexibility of the spacer allows the conjugated moiety to move more freely without imposing significant constraints on the oligonucleotide's structure. This is particularly important for applications where the conjugated molecule needs to interact with other components, such as enzymes or binding proteins.

In certain applications, a longer spacer arm than that provided by a single hexylaminolinker may be required to achieve the desired separation between the oligonucleotide and the conjugated molecule. Standard phosphoramidite chemistry allows for the sequential addition of multiple spacer phosphoramidites to construct extended spacer arms of defined lengths. biosyn.comgenelink.combiosyn.com

When designing oligonucleotides with extended spacer arms, several factors must be considered:

Hydrophobicity/Hydrophilicity: The TFA-Hexylaminolinker provides a hydrophobic alkyl spacer. For applications in aqueous environments, it may be desirable to incorporate more hydrophilic spacers, such as those based on polyethylene (B3416737) glycol (PEG), to improve solubility and reduce non-specific interactions. researchgate.netnih.gov The choice between a hydrophobic and hydrophilic spacer will depend on the specific application and the properties of the conjugated molecule. genelink.com

Flexibility and Rigidity: While flexibility is often desirable, in some cases, a more rigid spacer may be needed to maintain a specific distance and orientation between the oligonucleotide and the attached moiety. The design of the extended spacer can incorporate both flexible (e.g., PEG) and more rigid (e.g., alkyl) components to achieve the desired conformational properties.

Length and Hybridization Kinetics: The length of the spacer arm can influence the kinetics of hybridization. While longer spacers can reduce steric hindrance, excessively long and flexible spacers may lead to coiling of the oligonucleotide, which could potentially hinder hybridization. acs.org Therefore, the optimal spacer length needs to be empirically determined for each specific application.

By carefully considering these design principles, it is possible to create oligonucleotides with extended spacer arms tailored to the specific requirements of advanced applications in diagnostics, therapeutics, and nanotechnology.

| Spacer Type | Key Characteristics | Common Applications | Reference |

|---|---|---|---|

| Alkyl (e.g., C6, C12) | Hydrophobic, flexible | General purpose spacing, attachment of hydrophobic molecules | researchgate.netnih.gov |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, reduces non-specific binding | Attachment of molecules for in vivo applications, improving solubility | researchgate.netnih.gov |

| Oligonucleotide (e.g., poly-T) | Can improve affinity, provides a defined length and rigidity | Aptamer-based applications, DNA nanotechnology | researchgate.netnih.gov |

Research Applications in Molecular and Cellular Biology Utilizing Tfa Hexylaminolinker Phosphoramidite

Development of Modified Oligonucleotides for Therapeutic Modalities

The conjugation of therapeutic oligonucleotides with other molecules is a powerful strategy to enhance their clinical potential by improving properties such as cellular uptake, stability against nucleases, and tissue-specific targeting. nih.govmdpi.com The primary amine introduced by TFA-Hexylaminolinker Phosphoramidite (B1245037) is a key gateway for these modifications, facilitating the creation of advanced oligonucleotide-based drugs.

Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate gene expression, typically by inhibiting protein synthesis. nih.gov While effective, the therapeutic application of ASOs can be limited by poor cellular permeability and susceptibility to degradation by cellular enzymes. mdpi.com

TFA-Hexylaminolinker Phosphoramidite enables conjugation strategies that address these delivery issues. By introducing a terminal primary amine on one or both strands of the siRNA duplex, various molecules can be attached. These include:

Targeting Ligands: Conjugating molecules like the carbohydrate N-acetylgalactosamine (GalNAc) facilitates targeted delivery to hepatocytes by binding to the asialoglycoprotein receptor (ASGPR) on the liver cell surface. nih.govnih.gov

Delivery Vehicles: The amine can be used to link the siRNA to nanoparticles or liposomes, protecting it from degradation and aiding cellular uptake.

Multimerization: The linker can be used in strategies to create multimeric siRNA structures. These larger constructs can exhibit enhanced biological activity and altered pharmacokinetic profiles compared to single siRNA duplexes.

Aptamers are single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures, allowing them to bind to target molecules—such as proteins, small molecules, or cells—with high affinity and specificity. nih.gov Their versatility makes them ideal candidates for targeted therapies. nih.gov

The functionalization of aptamers is essential for their therapeutic application, and this compound is a key tool in this process. The introduced primary amine allows for the covalent attachment of various payloads, creating highly specific therapeutic constructs known as aptamer-drug conjugates (ADCs). nih.govmdpi.com For instance, a potent cytotoxic drug can be linked to an aptamer that specifically targets a cancer cell surface protein. mdpi.com This strategy concentrates the therapeutic agent at the tumor site, increasing its efficacy while minimizing systemic toxicity. thno.org Furthermore, aptamers can be conjugated to imaging agents for diagnostic purposes or to nanoparticles to create advanced theranostic systems. mdpi.comthno.org

Table 1: Examples of Conjugates Attached via Amino Linkers for Therapeutic Oligonucleotides

| Conjugate Class | Specific Example | Therapeutic Purpose | Reference |

|---|---|---|---|

| Carbohydrates | N-acetylgalactosamine (GalNAc) | Targeted delivery to liver hepatocytes | nih.govnih.gov |

| Lipids | Cholesterol | Enhanced cellular uptake and bioavailability | nih.gov |

| Peptides | Cell-Penetrating Peptides (CPPs) | Improved intracellular delivery | nih.govbachem.com |

| Small Molecules | Doxorubicin | Creation of targeted aptamer-drug conjugates for cancer therapy | mdpi.com |

| Polymers | Polyethylene (B3416737) Glycol (PEG) | Improved pharmacokinetic properties and stability | nih.gov |

Nucleic Acid Probes and Diagnostic Tools Development

In the realm of molecular diagnostics, the precise and reliable detection of specific nucleic acid sequences is paramount. This compound is instrumental in the synthesis of modified oligonucleotides that serve as primers and probes, forming the backbone of numerous diagnostic assays. The ability to attach these oligonucleotides to surfaces or to label them with reporter molecules via the amino linker is fundamental to modern diagnostic techniques. idtdna.com

PCR is a cornerstone technology for amplifying specific DNA segments. Modifying PCR primers with a 5'-amino group using this compound opens up a range of advanced applications beyond simple amplification.

The terminal primary amine allows for the covalent immobilization of the primer onto a solid support, such as a microarray slide or a magnetic bead. researchgate.netnih.gov This is the basis for "solid-phase PCR," where the amplification product becomes directly and covalently attached to the surface. biosyn.com This approach simplifies product purification and is integral to many high-throughput diagnostic platforms. Additionally, the amino group serves as a convenient site for post-synthesis attachment of various labels, such as fluorescent dyes or haptens like biotin (B1667282), which can be used for detection and quantification of the PCR product. nih.govnih.govnih.gov

Hybridization probes are oligonucleotides designed to bind to a specific, complementary nucleic acid sequence in a sample, thereby allowing for its detection. The functionalization of these probes is critical for signaling the hybridization event.

Using this compound to introduce a primary amine allows for an efficient, post-synthesis "indirect" labeling strategy. nih.gov After the oligonucleotide probe is synthesized and purified, an amine-reactive fluorescent dye or enzyme (like horseradish peroxidase) can be chemically conjugated to the terminal amine. thermofisher.comthermofisher.com This method is often more robust and versatile than the direct enzymatic incorporation of labeled nucleotides. nih.gov Amino-modified probes are central to a variety of diagnostic techniques:

Microarrays: Probes are immobilized on a glass slide via their amino group to detect the presence of specific sequences in a sample. mdpi.com

Fluorescence In Situ Hybridization (FISH): Probes labeled with fluorescent dyes are used to visualize the location of specific DNA sequences within chromosomes. thermofisher.com

Capture Probes: Probes are attached to magnetic beads to specifically capture target nucleic acids from a complex mixture for purification or downstream analysis.

Table 2: Diagnostic Applications of Oligonucleotides Modified with this compound

| Application | Role of Amino-Modified Oligonucleotide | Function of the Amino Linker | Reference |

|---|---|---|---|

| Solid-Phase PCR | Immobilized Primer | Covalent attachment to a solid support (e.g., beads, plates) | nih.govbiosyn.com |

| DNA Microarrays | Immobilized Probe/Primer | Covalent attachment to the microarray surface | nih.govmdpi.com |

| Fluorescence In Situ Hybridization (FISH) | Labeled Hybridization Probe | Conjugation point for fluorescent dyes | thermofisher.com |

| Affinity Capture/Purification | Capture Probe | Immobilization onto magnetic beads or other matrices | researchgate.net |

| Labeled PCR Products | Modified Primer | Post-amplification conjugation of reporter molecules (dyes, biotin) | nih.gov |

Comparative Studies and Future Perspectives in Linker Phosphoramidite Research

Comparative Analysis with Alternative Amino-Linker Phosphoramidites in Terms of Performance and Utility

The introduction of a primary amine at a specific site within an oligonucleotide is a cornerstone of nucleic acid chemistry, enabling the conjugation of a wide array of functional molecules such as fluorescent dyes, quenchers, and biotin (B1667282), as well as attachment to solid surfaces for applications like microarrays. TFA-Hexylaminolinker Phosphoramidite (B1245037) is a key reagent for this purpose, but its utility is best understood in comparison with other commercially available amino-linker phosphoramidites. The primary distinctions between these reagents lie in the nature of the amine-protecting group and the length of the linker arm, which collectively influence the deprotection strategy, purification methods, and ultimately, the applications of the final oligonucleotide conjugate.

The most common alternatives to the trifluoroacetyl (TFA) protecting group are the monomethoxytrityl (MMT) and fluorenylmethyloxycarbonyl (Fmoc) groups. Each of these protecting groups imparts distinct chemical properties that dictate the workflow of oligonucleotide synthesis and purification.

TFA-Protected Amino-Linkers: The TFA group is a base-labile protecting group, meaning it is readily cleaved under the standard ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) deprotection conditions used to remove the protecting groups from the nucleobases and the phosphate (B84403) backbone. This property makes TFA-Hexylaminolinker Phosphoramidite particularly advantageous for applications where the crude, deprotected oligonucleotide is used directly in downstream applications without the need for purification via reverse-phase high-performance liquid chromatography (RP-HPLC). The C6 alkyl chain of the hexylaminolinker provides a flexible spacer of sufficient length to minimize steric hindrance between the conjugated moiety and the oligonucleotide.

MMT-Protected Amino-Linkers: In contrast, the MMT group is an acid-labile protecting group that is stable to the basic conditions of oligonucleotide deprotection. This stability allows the hydrophobic MMT group to be retained on the full-length oligonucleotide product, serving as a "handle" for efficient purification by RP-HPLC. Shorter, "failure" sequences that did not react in the final synthesis cycle will not have the MMT group and will elute earlier from the column. The MMT group is subsequently removed by treatment with a mild acid. This method is preferred when high purity of the amino-modified oligonucleotide is required before conjugation.

Fmoc-Protected Amino-Linkers: The Fmoc group is also base-labile but can be removed under milder basic conditions than those required for the deprotection of standard nucleobase protecting groups. This feature is particularly useful in the synthesis of oligonucleotides containing base-labile modifications, where exposure to harsh basic conditions needs to be minimized.

The length of the alkyl linker (e.g., C3, C6, C12) also plays a crucial role in the functionality of the modified oligonucleotide. While the C6 linker is versatile, shorter C3 linkers may be used when the attached molecule's proximity to the oligonucleotide is not a concern. Conversely, longer C12 linkers are often employed to distance bulky or interactive molecules, such as fluorescent dyes that may be quenched by proximity to the nucleobases, from the oligonucleotide chain.

Below is a comparative table summarizing the key features of these amino-linker phosphoramidites:

| Feature | TFA-Hexylaminolinker | MMT-Protected Amino-Linker | Fmoc-Protected Amino-Linker |

| Protecting Group | Trifluoroacetyl (TFA) | Monomethoxytrityl (MMT) | Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Base-labile (removed with standard oligo deprotection) | Acid-labile (stable to base, removed with mild acid post-synthesis) | Base-labile (removed under mild basic conditions) |

| Purification Strategy | Direct use of crude product, or purification by other methods (e.g., ion-exchange HPLC) | Reverse-phase HPLC ("trityl-on" purification) | Suitable for oligonucleotides with base-labile modifications |

| Primary Utility | High-throughput synthesis where RP-HPLC purification is not required | High-purity amino-modified oligonucleotides for sensitive applications | Synthesis of base-sensitive modified oligonucleotides |

| Coupling Efficiency | Typically >98% | Typically >98% | Typically >98% |

Innovations in Linker Chemistry for Engineering Enhanced Oligonucleotide Properties

The traditional role of amino-linkers as simple attachment points has expanded significantly with innovations in linker chemistry. Modern linker phosphoramidites are designed not only to tether a functional group but also to impart specific, desirable properties to the oligonucleotide itself. These engineered linkers can enhance therapeutic efficacy, improve diagnostic sensitivity, or enable novel applications in nanotechnology and materials science.

One major area of innovation is the development of cleavable linkers . These linkers are designed to be stable during oligonucleotide synthesis and purification but can be selectively cleaved under specific physiological or external stimuli. This allows for the controlled release of a conjugated cargo, such as a drug, from the oligonucleotide. Several classes of cleavable linkers have been developed, each with a distinct cleavage mechanism:

pH-Sensitive Linkers: These linkers, often incorporating hydrazone or similar functionalities, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes or lysosomes. This is a highly desirable feature for oligonucleotide-drug conjugates, as it allows for the release of the therapeutic agent within the target cell.

Enzyme-Cleavable Linkers: These linkers contain peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor tissues. This allows for tumor-specific drug release, potentially reducing off-target toxicity.

Photo-Cleavable Linkers: These linkers incorporate photolabile groups that can be cleaved upon exposure to light of a specific wavelength. This provides a high degree of spatial and temporal control over the release of the conjugated molecule, which is valuable in research applications and for light-activated therapies.

Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, providing another mechanism for intracellular drug release.

Another significant advancement is the use of polyethylene (B3416737) glycol (PEG) linkers . PEG is a hydrophilic and biocompatible polymer that, when incorporated as a linker, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides. PEGylation can increase the solubility and in vivo circulation time of oligonucleotides and can shield them from nuclease degradation and immune recognition.

The development of branched and dendritic linkers allows for the attachment of multiple copies of a functional molecule to a single point on the oligonucleotide. This can be used to amplify a signal in diagnostic assays or to increase the potency of a therapeutic conjugate.

The following table summarizes some of the innovative linker types and their engineered properties:

| Linker Type | Engineered Property | Potential Application |

| pH-Sensitive | Cleavage in acidic environments | Intracellular drug delivery |

| Enzyme-Cleavable | Cleavage by specific enzymes | Targeted cancer therapy |

| Photo-Cleavable | Cleavage upon light exposure | Spatiotemporally controlled release, research tools |

| Disulfide | Cleavage in reducing environments | Cytoplasmic drug delivery |

| PEG Linkers | Increased hydrophilicity, biocompatibility, and in vivo stability | Improved pharmacokinetics of therapeutic oligonucleotides |

| Branched/Dendritic Linkers | Multi-functionalization | Signal amplification in diagnostics, increased therapeutic potency |

Integration of this compound into High-Throughput Synthesis Platforms for Scalability

The demand for synthetic oligonucleotides for applications ranging from basic research to large-scale therapeutic and diagnostic manufacturing has driven the development of high-throughput synthesis platforms. This compound is well-suited for these automated, parallel synthesis systems due to its straightforward deprotection chemistry.

However, the scalability of oligonucleotide synthesis, particularly with modified phosphoramidites, is not without its challenges. These include:

Reagent Consumption and Cost: Large-scale synthesis consumes significant amounts of expensive phosphoramidites and other reagents. The cost-effectiveness of this compound is therefore a critical factor in its adoption for large-scale applications.

Coupling Efficiency: Maintaining high coupling efficiencies across all wells of a high-density plate is essential to ensure a high yield of full-length product for all sequences. While standard phosphoramidites typically exhibit high coupling efficiencies, modified phosphoramidites can sometimes show slightly lower efficiencies, which can be exacerbated in a high-throughput setting.

Deprotection and Purification: While the deprotection of TFA-protected linkers is straightforward, the subsequent purification of thousands of oligonucleotides in parallel can be challenging. Methods such as parallel precipitation or high-throughput cartridge-based purification are often employed.

The table below outlines the advantages and challenges of integrating this compound into high-throughput synthesis platforms:

| Aspect | Advantages | Challenges |

| Workflow | Simplified post-synthesis processing due to single-step deprotection | Management of a large number of parallel reactions |

| Scalability | Amenable to automation and parallel synthesis | Ensuring consistent performance across all synthesis positions |

| Cost | Avoids the need for additional reagents and time for a separate deprotection step | High cost of phosphoramidites for very large-scale synthesis |

| Purity | Suitable for applications where crude or minimally purified oligonucleotides are acceptable | Achieving high purity for all sequences in a high-throughput format can be difficult without a purification handle |

Emerging Research Directions and Potential for Novel Applications of Amino-Linker Phosphoramidites

The versatility of the primary amine introduced by this compound continues to drive research in new and exciting directions. The ability to conjugate a vast range of molecules to oligonucleotides has positioned amino-modified nucleic acids at the forefront of several emerging fields in medicine, diagnostics, and nanotechnology.

Oligonucleotide-Drug Conjugates (ODCs): A major focus of current research is the development of ODCs for targeted therapy. In this approach, an oligonucleotide (such as an antisense oligonucleotide or siRNA) that can modulate the expression of a disease-causing gene is conjugated to a targeting ligand (e.g., an antibody, peptide, or small molecule) that directs the oligonucleotide to a specific cell or tissue type. The amino-linker provides a convenient attachment point for these targeting moieties, often via a cleavable linker to ensure the release of the active oligonucleotide within the target cell.

Nanotechnology and Materials Science: Amino-modified oligonucleotides are fundamental building blocks in DNA nanotechnology. The primary amine can be used to attach oligonucleotides to nanoparticles, quantum dots, and other nanomaterials, creating hybrid materials with novel optical, electronic, and biomedical properties. These DNA-functionalized nanomaterials are being explored for applications in biosensing, targeted drug delivery, and the self-assembly of complex nanostructures.

Advanced Diagnostics: The development of highly sensitive and specific diagnostic platforms often relies on the immobilization of oligonucleotide probes onto a solid surface. Amino-linkers are widely used to covalently attach these probes to microarrays, biosensor chips, and beads. Emerging research is focused on developing novel signal amplification strategies that utilize the reactivity of the amino group to enhance the detection of target nucleic acids.

In Vivo Imaging: By conjugating imaging agents, such as fluorescent dyes or radioisotopes, to oligonucleotides via an amino-linker, researchers can track the biodistribution and cellular uptake of therapeutic oligonucleotides in real-time. This is a critical tool for the preclinical and clinical development of new oligonucleotide-based drugs.

The future of amino-linker phosphoramidites lies in the continued development of more sophisticated linker chemistries that provide greater control over the properties and function of the resulting oligonucleotide conjugates. This includes the design of linkers with tunable cleavability, improved biocompatibility, and the ability to respond to multiple stimuli. As our understanding of the biological barriers to oligonucleotide delivery grows, so too will the demand for innovative linker technologies that can overcome these challenges and unlock the full therapeutic and diagnostic potential of nucleic acids.

Q & A

Q. What is the role of TFA-Hexylaminolinker Phosphoramidite in oligonucleotide synthesis?

this compound is used to introduce a primary amine group at the 5'-end of synthetic oligonucleotides. This amine serves as a functional handle for post-synthetic labeling with fluorescent dyes, biotin, or other probes. The trifluoroacetyl (TFA) protecting group is cleaved under standard ammonia deprotection conditions, ensuring compatibility with solid-phase synthesis protocols .

Q. How is this compound incorporated into oligonucleotide sequences?

During automated synthesis, the phosphoramidite is coupled to the growing oligonucleotide chain via standard phosphoramidite chemistry. The coupling step typically uses tetrazole or a derivative as an activator, with a reaction time of 30–60 seconds. The TFA group remains stable during synthesis but is removed during ammonia-based cleavage and deprotection .

Q. What are the standard deprotection methods for TFA-Hexylaminolinker-modified oligonucleotides?

The TFA group is cleaved under basic conditions. A 28–30% ammonium hydroxide solution at 55°C for 4–16 hours is commonly used. After deprotection, the amine is exposed for conjugation. Note that prolonged deprotection may degrade the oligonucleotide backbone .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling efficiency of this compound?

Low coupling efficiency may result from solvent incompatibility or oxidation. Evidence suggests that acetonitrile (MeCN) is superior to tetrahydrofuran (THF) as a solvent due to faster reaction kinetics and reduced formation of shortmers. Additionally, ensure anhydrous conditions and fresh activator solutions to minimize phosphoramidite oxidation .

Q. What analytical methods are recommended to verify successful incorporation and purity?

Reverse-phase HPLC is critical for separating full-length oligonucleotides from failure sequences. MALDI-TOF mass spectrometry confirms molecular weight accuracy, while UV-vis spectroscopy quantifies amine availability post-deprotection. For complex mixtures, PAGE or capillary electrophoresis may resolve impurities .

Q. How does TFA-Hexylaminolinker compare to MMT-protected amino modifiers in stability and deprotection?

Unlike MMT (monomethoxytrityl)-protected linkers, which require acidic deprotection (e.g., 3% trichloroacetic acid), the TFA group is removed under milder basic conditions. This makes TFA-Hexylaminolinker preferable for acid-sensitive sequences. However, MMT offers better real-time trityl monitoring during synthesis .

Q. What are the implications of improper storage on TFA-Hexylaminolinker reactivity?

Moisture and oxygen degrade phosphoramidites. Store the compound in anhydrous acetonitrile or dichloromethane under inert gas (argon or nitrogen) at –20°C. Degradation manifests as reduced coupling efficiency or increased side products like phosphodiesters .

Q. How can researchers quantify the amine group post-deprotection for labeling efficiency?

UV-vis spectroscopy (e.g., absorbance at 260 nm for oligonucleotides and 280 nm for amine-reactive dyes) or fluorometric assays (e.g., fluorescamine) quantifies free amines. Alternatively, NMR tracks TFA removal by observing trifluoroacetate byproducts .

Q. What steps prevent oxidation of TFA-Hexylaminolinker during automated synthesis?

Use fresh, peroxide-free solvents (e.g., MeCN) and antioxidants like BHT (butylated hydroxytoluene) in the phosphoramidite solution. Regularly purge synthesis columns with inert gas to exclude oxygen .

Q. How does TFA-Hexylaminolinker compatibility with modified nucleotides (e.g., 2'-O-methyl) affect probe design?

The linker’s hexyl spacer minimizes steric hindrance when paired with bulky modifications. However, ensure compatibility with deprotection conditions—e.g., 2'-O-methyl RNA requires longer ammonia treatment, which may necessitate adjusting TFA cleavage times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.